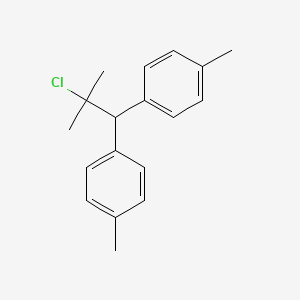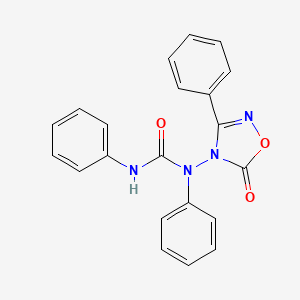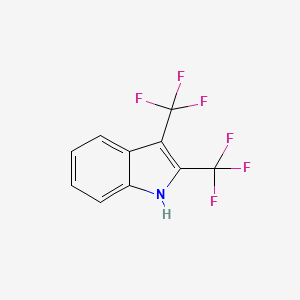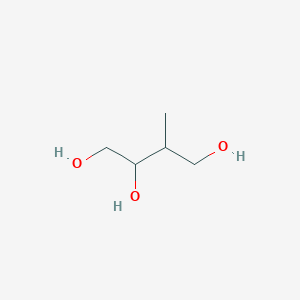
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is a complex organic compound characterized by the presence of multiple oxazole rings. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a variety of functionalized oxazole derivatives.
Applications De Recherche Scientifique
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: A simpler analog with fewer oxazole rings.
3,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: Another analog with a different substitution pattern.
Uniqueness
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is unique due to its multiple oxazole rings, which provide a higher degree of functionality and potential for diverse chemical reactions and applications. Its complex structure allows for more intricate interactions with biological targets and materials.
Propriétés
Numéro CAS |
62759-30-2 |
|---|---|
Formule moléculaire |
C19H18N4O5 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1,1,3,3-tetrakis(3-methyl-1,2-oxazol-5-yl)propan-2-one |
InChI |
InChI=1S/C19H18N4O5/c1-9-5-13(25-20-9)17(14-6-10(2)21-26-14)19(24)18(15-7-11(3)22-27-15)16-8-12(4)23-28-16/h5-8,17-18H,1-4H3 |
Clé InChI |
WIUCJPQZOCXKTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C(C2=CC(=NO2)C)C(=O)C(C3=CC(=NO3)C)C4=CC(=NO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)




![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)

![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)

